molecular formula C9H9N3O3 B1493230 3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile CAS No. 1866647-09-7

3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile

Cat. No.: B1493230
CAS No.: 1866647-09-7
M. Wt: 207.19 g/mol
InChI Key: PEAUVAOADFGAGQ-UHFFFAOYSA-N
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Description

The compound “3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile” is a complex organic molecule. It contains a pyrrolo[3,4-c]pyrrole moiety, which is a bicyclic structure containing a five-membered pyrrole ring fused to another five-membered ring . This type of structure is found in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrrolo[3,4-c]pyrrole derivatives have been studied for their reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to provide details on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, and developing methods to synthesize it more efficiently .

Properties

IUPAC Name

3-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c10-2-1-7(13)12-3-5-6(4-12)9(15)11-8(5)14/h5-6H,1,3-4H2,(H,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAUVAOADFGAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C(=O)CC#N)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Reactant of Route 3
Reactant of Route 3
3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Reactant of Route 6
3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile

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